Structural Divergence from Molinazone: Ethyl-Spacer vs. Direct N-Morpholinyl Attachment Dictates Distinct Pharmacological Classification
3-(2-Morpholinoethyl)-1,2,3-benzotriazin-4(3H)-one (MW = 260.29 g/mol, formula C13H16N4O2) differs from the closest in-class drug analog Molinazone (CAS 5581-46-4, MW = 232.24 g/mol, formula C11H12N4O2) by the presence of an ethyl (–CH2CH2–) spacer between the benzotriazinone N3 position and the morpholine ring [1]. Molinazone features a direct N–N bond between the benzotriazinone N3 and the morpholine nitrogen, which is classified as an anti-inflammatory analgesic (phenylbutazone derivative) [1]. In contrast, the morpholinylbenzotriazine patent family (EP 2780332 A1 / US 9,187,469 B2) specifically claims compounds incorporating the ethyl-linked morpholinoethyl motif for inhibiting serine/threonine protein kinases [2].
| Evidence Dimension | N3-substitution architecture and resulting pharmacological indication |
|---|---|
| Target Compound Data | N3-(2-morpholinoethyl) substitution; MW = 260.29 g/mol; claimed as serine/threonine kinase inhibitor in patent family |
| Comparator Or Baseline | Molinazone (CAS 5581-46-4): N3-(4-morpholinyl) direct attachment; MW = 232.24 g/mol; classified as anti-inflammatory analgesic |
| Quantified Difference | Ethyl spacer (–CH2CH2–) insertion increases molecular weight by 28.05 g/mol (12.1% increase) and introduces conformational flexibility at the N3 side chain; patent-indicated target class diverges entirely from analgesic to kinase inhibition |
| Conditions | Structural comparison based on CAS registry data and patent classification; pharmacological classification per INN stem nomenclature and patent claims |
Why This Matters
For kinase-targeted drug discovery programs or cancer radiosensitization studies, sourcing the ethyl-spacer analog (854161-41-4) is mandatory—Molinazone cannot substitute because its direct N-morpholinyl linkage and analgesic classification fall outside the structurally claimed kinase inhibitor chemical space.
- [1] PubChem, Molinazone (CID 172305), CAS 5581-46-4, MW = 232.24, classified as anti-inflammatory analgesic. View Source
- [2] Mederski, W.; Fuchss, T.; Emde, U.; Buchstaller, H.-P. Morpholinylbenzotriazines for use in cancer therapy. US Patent 9,187,469 B2, 2015 (and EP 2780332 A1). View Source
